molecular formula C12H12N2O3 B10892890 3-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

3-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B10892890
M. Wt: 232.23 g/mol
InChI Key: IRFDOHHVZUIPKR-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the aldehyde group allows for covalent modification of target proteins, potentially leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid: Oxidized form of the target compound.

    3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-methanol: Reduced form of the target compound.

Uniqueness

3-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methoxy groups and the aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O3/c1-16-9-3-4-10(11(5-9)17-2)12-8(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

IRFDOHHVZUIPKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C=O)OC

Origin of Product

United States

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